
Norepinephrine Tartrate Impurity G
Descripción general
Descripción
Norepinephrine Tartrate Impurity G, also known as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a chemical compound with the molecular formula C22H21NO3 and a molecular weight of 347.41 g/mol . This compound is an impurity associated with norepinephrine tartrate, a medication used to treat life-threatening low blood pressure. This compound is primarily used for research and development purposes.
Métodos De Preparación
The preparation of Norepinephrine Tartrate Impurity G involves synthetic routes that include the chiral separation of dl-Norepinephrine using chiral acids such as L-tartaric acid . The process typically involves multiple steps to ensure high enantiomeric purity. Industrial production methods may involve the use of advanced chromatographic techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Norepinephrine Tartrate Impurity G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Clinical Applications
-
Cardiovascular Treatment :
- Used in the management of acute hypotension during surgical procedures and in critical care settings.
- Effective for patients experiencing septic shock or severe hypotension due to other causes.
- Research on Maternal Health :
- Pharmacological Studies :
Stability Studies of Norepinephrine Tartrate Impurity G Formulations
The following table summarizes the stability data for various formulations of norepinephrine bitartrate injections over time under different storage conditions:
Time Point | Appearance | pH | Assay (%) | S-form | Total Impurities |
---|---|---|---|---|---|
Initial | CCS | 4.50 | 100.1 | NT | ND |
1 Month | CCS | 4.35 | 98.9 | NT | 0.32 |
2 Months | CCS | 4.36 | 95.5 | NT | 0.79 |
3 Months | CCS | 4.32 | 98.2 | NT | 0.52 |
6 Months | CCS | 4.29 | 77.2 | NT | 10.38 |
Note: CCS indicates "Colorless Clear Solution," NT indicates "Not Tested," and ND indicates "Not Detected."
Case Studies
-
Hypotension Management in Surgical Patients :
A study demonstrated the effectiveness of norepinephrine tartrate formulations in maintaining blood pressure during major surgeries, highlighting its role in preventing intraoperative hypotension. -
Effects on Cardiac Output :
In animal models (specifically dogs under anesthesia), norepinephrine was shown to significantly increase mean arterial pressure by enhancing cardiac output, indicating its potential use in veterinary medicine as well.
Mecanismo De Acción
Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors and as an inotropic stimulator of the heart by acting on beta-adrenergic receptors . The exact molecular targets and pathways involved in the action of Norepinephrine Tartrate Impurity G require further research.
Comparación Con Compuestos Similares
Norepinephrine Tartrate Impurity G can be compared with other similar compounds, such as:
Norepinephrine Tartrate: The parent compound used to treat low blood pressure.
Noradrenaline Tartrate Impurity B: Another impurity associated with norepinephrine tartrate.
Dopamine Hydrochloride: A related catecholamine with similar pharmacological properties.
Noradrenaline Methyl Ether: A derivative of norepinephrine with different functional groups
This compound is unique due to its specific chemical structure and the presence of the dibenzylamino group, which distinguishes it from other impurities and related compounds.
Actividad Biológica
Norepinephrine Tartrate Impurity G (NTIG), with the chemical formula C22H21NO3, is a compound that has garnered attention due to its biological activity and potential implications in pharmacology and medicine. It is structurally related to norepinephrine and primarily interacts with adrenergic receptors, influencing various physiological processes.
This compound primarily targets alpha-adrenergic and beta-adrenergic receptors . The activation of these receptors leads to significant physiological responses, including:
- Vasoconstriction : This occurs through the stimulation of alpha-adrenergic receptors, increasing vascular resistance and blood pressure.
- Cardiac Effects : Activation of beta-adrenergic receptors enhances cardiac output by improving cardiac contractility and heart rate.
Biochemical Pathways
NTIG plays a crucial role in the adrenergic signaling pathway, which is vital for several bodily functions such as:
- Smooth muscle contraction
- Regulation of blood pressure
- Metabolism of glucose
The compound's interaction with adrenergic receptors triggers intracellular signaling mediated by G-proteins, leading to various downstream effects on cellular function and metabolism .
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be similar to that of norepinephrine. Key characteristics include:
- Rapid metabolism : NTIG is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
- Elimination half-life : Following intravenous administration, the elimination half-life is approximately 2 to 2.5 minutes, with rapid clearance from plasma .
Cellular Effects
Research indicates that NTIG can modulate immune cell responses, enhancing anti-inflammatory effects while blunting pro-inflammatory responses. This dual action may have implications for conditions involving inflammation and immune response modulation.
Clinical Implications
- Septic Shock Management : In studies comparing norepinephrine to dopamine in septic shock patients, norepinephrine demonstrated a statistically significant reduction in all-cause mortality. The pooled relative risk indicated an advantage for norepinephrine (RR: 0.91) over dopamine in terms of survival outcomes .
- Antimicrobial Activity : A study explored the combination of norepinephrine with antibiotic therapy, revealing that norepinephrine could increase bacterial replication rates while enhancing the bactericidal activity of antibiotics like levofloxacin. This suggests a potential synergistic effect that could optimize treatment strategies in severe infections .
- Pharmacodynamics : The pharmacological properties of norepinephrine, including NTIG, have shown that it increases mean arterial pressure (MAP) by enhancing vascular resistance and optimizing cardiac preload, which is critical in managing acute hypotension .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Vasoconstriction | Increases blood pressure | Alpha-adrenergic receptor activation |
Cardiac output enhancement | Improves heart function | Beta-adrenergic receptor activation |
Anti-inflammatory modulation | Reduces inflammation | Modulation of immune cell responses |
Synergistic antimicrobial effect | Enhances efficacy of antibiotics | Increased bacterial replication rate |
Propiedades
IUPAC Name |
2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZKRRFHEZSIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335231 | |
Record name | 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-58-3 | |
Record name | N,N-Dibenzylarterenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIBENZYLARTERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHF2XWH37U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.